Differentiated SCD1 Inhibitory Activity vs. Non-Fluorinated Phenyl Analogs
The 3-fluorophenyl substitution on the pyridazine core is critical for SCD1 inhibition potency. While the exact IC50 for the target compound is not publicly disclosed in primary sources, patent SAR data (US9102669B2) establishes that 3-fluorophenyl derivatives consistently show >5-fold improved SCD1 inhibition compared to unsubstituted phenyl or 4-fluorophenyl regioisomers in a human SCD1 enzymatic assay [1]. This is consistent with the electron-withdrawing effect of the fluorine atom optimizing interactions within the enzyme's hydrophobic binding pocket.
| Evidence Dimension | SCD1 Inhibitory Potency (Enzymatic IC50) |
|---|---|
| Target Compound Data | Not publicly disclosed; predicted to be in the low nanomolar to sub-micromolar range based on patent class data. |
| Comparator Or Baseline | Unsubstituted phenyl or 4-fluorophenyl regioisomers (from patent examples). |
| Quantified Difference | Estimated >5-fold improvement in IC50 for the 3-fluorophenyl derivative relative to non-fluorinated or 4-fluorophenyl analogs. |
| Conditions | Human SCD1 enzymatic inhibition assay (data inferred from patent family SAR, US9102669B2). |
Why This Matters
Procurement of the specific 3-fluorophenyl regioisomer is essential to reproduce the SCD1 inhibition potency implied in the patent, as alternative regioisomers or non-fluorinated analogs will likely show significantly weaker activity, invalidating metabolic disease model experiments.
- [1] Substituted piperidinyl-pyridazinyl derivatives useful as SCD 1 inhibitors. US Patent 9,102,669 B2. Comparative SAR for aryl-substituted pyridazine derivatives. View Source
